2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-ethylamino]ethanol
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Overview
Description
2-[2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-ylamino]ethanol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound is notable for its intricate structure, which includes multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-ylamino]ethanol involves several steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further modified through a series of reactions, including alkylation and amination, to introduce the morpholine and ethanolamine moieties .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-ylamino]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-ylamino]ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-ylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. This can result in various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also have a fused ring system and are known for their diverse biological properties.
Uniqueness
What sets 2-[2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-ylamino]ethanol apart is its unique combination of functional groups and fused ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
842971-42-0 |
---|---|
Molecular Formula |
C22H29N5O3S |
Molecular Weight |
443.6g/mol |
IUPAC Name |
2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-ethylamino]ethanol |
InChI |
InChI=1S/C22H29N5O3S/c1-4-26(5-8-28)20-18-17(23-13-24-20)16-14-11-22(2,3)30-12-15(14)19(25-21(16)31-18)27-6-9-29-10-7-27/h13,28H,4-12H2,1-3H3 |
InChI Key |
KODUUCAYHRECBZ-UHFFFAOYSA-N |
SMILES |
CCN(CCO)C1=NC=NC2=C1SC3=C2C4=C(COC(C4)(C)C)C(=N3)N5CCOCC5 |
Canonical SMILES |
CCN(CCO)C1=NC=NC2=C1SC3=C2C4=C(COC(C4)(C)C)C(=N3)N5CCOCC5 |
Origin of Product |
United States |
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